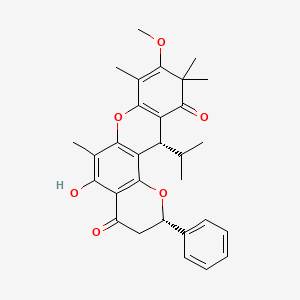
Baeckea frutescens 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BF 5 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,R-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an ether, an extended flavonoid, an organic heterotetracyclic compound and a member of phenols.
Applications De Recherche Scientifique
Antibacterial Activity Against Resistant Strains Baeckea frutescens has been demonstrated to possess significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). A study highlighted the ethanol extract of Baeckea frutescens leaves, showing a high degree of antibacterial activity due to the presence of bioactive constituents such as alkaloids, flavonoids, steroids, terpenoids, phenols, and carbohydrates (Razmavar et al., 2014).
Antimicrobial and Antioxidant Properties Further research into Baeckea frutescens has investigated its total phenolic and flavonoid contents, which are associated with antimicrobial and antioxidant activities. The plant's crude extracts have shown remarkable antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhi, and demonstrated good antioxidant activity in DPPH assay (Nisa et al., 2017).
Chemical Composition and Potential Applications The essential oil of Baeckea frutescens, extracted from its leaves and analyzed via GC-MS, includes a range of compounds such as tasmanone, β-pinene, and 1,8-cineole, which suggest its potential for pharmaceutical, cosmetic, and food industry applications due to its inhibitory, antibacterial, and antifungal properties (Toan et al., 2020).
Cytotoxic Properties and Cancer Research Studies have also explored the cytotoxic properties of Baeckea frutescens, particularly against breast cancer cells. Extracts from the branches of Baeckea frutescens have shown potent selective cytotoxic activity against MCF-7 breast cancer cells, indicating a potential role in breast cancer treatment and the regulation of metabolic reprogramming in cancer cells (Shahruzaman et al., 2019).
Variability and Ecological Impact Research into the wood vessel characteristics of Baeckea frutescens has revealed that recreational activities can influence its anatomical structure, such as vessel arrangements, highlighting the plant's adaptability and response to environmental changes. This suggests that Baeckea frutescens can serve as a model for studying ecological impact on plant physiology (Zawawi et al., 2012).
Propriétés
Formule moléculaire |
C30H32O6 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(2S,12R)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |
InChI |
InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20+/m0/s1 |
Clé InChI |
NJQFCQXFOHVYQJ-VQTJNVASSA-N |
SMILES isomérique |
CC1=C(C2=C(C3=C1OC4=C([C@@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |
SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
SMILES canonique |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
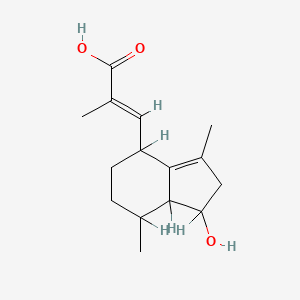
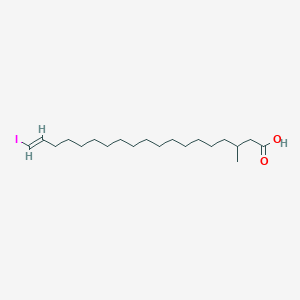
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)


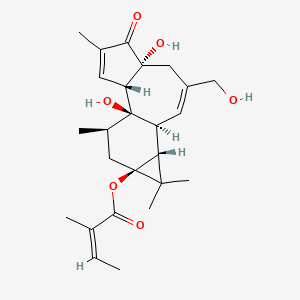
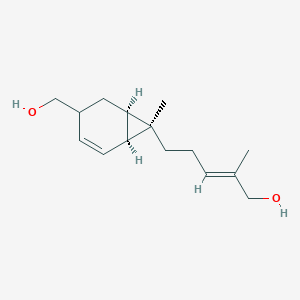
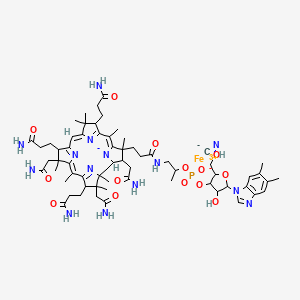

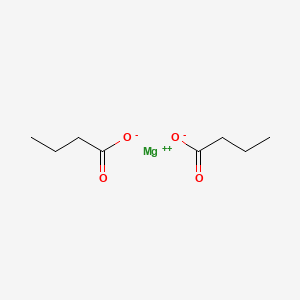


![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)